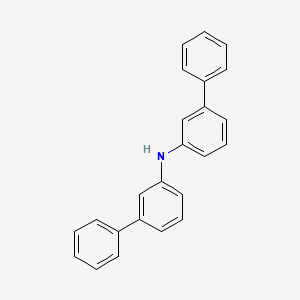
1,5-Dimethyl-1H-pyrazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-1H-pyrazole-4-carbohydrazide is a derivative of pyrazole, a class of organic compounds with significant biological and pharmacological activities. Pyrazole derivatives have been studied extensively due to their diverse range of applications, including anti-inflammatory, anti-cancer, antioxidant, and antimicrobial properties . These compounds are characterized by their heterocyclic structure containing nitrogen atoms, which is a key factor in their reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazides with various aldehydes or ketones. For instance, a series of 3,5-dimethyl-1H-pyrazole derivatives were synthesized from 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, demonstrating the versatility of pyrazole chemistry in creating a wide array of compounds with potential biological activities . Similarly, trifluoromethyl-containing pyrazole carbohydrazides were synthesized through cyclocondensation reactions, showcasing the ability to introduce diverse substituents into the pyrazole core .
Molecular Structure Analysis
The molecular structures of pyrazole derivatives are often confirmed using spectroscopic methods and X-ray crystallography. For example, the crystal structure of 5-amino-4-cyano-1-[(5-methyl-1-t-butyl-4-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole was determined, providing detailed insights into the arrangement of atoms and the overall geometry of the molecule . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions that are essential for their biological activity. For instance, the reactivity of pyrazole carbohydrazides was explored through molecular docking studies, which suggested that these compounds could inhibit enzymes like α-glucosidase, indicating potential anti-diabetic activity . Additionally, the synthesis of heterocyclic derivatives from carbohydrazides and carbonylazides of pyrazolo[3,4-b]pyridines revealed unexpected behaviors, further highlighting the complex reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. Vibrational spectroscopy and density functional theory (DFT) calculations have been used to investigate these properties. For example, the vibrational frequencies and solvation energies of pyrazole carbohydrazides were studied, providing insights into their stability and reactivity in different environments . The antioxidant and antimicrobial activities of these compounds were also assessed, demonstrating their ability to capture free radicals and inhibit microbial growth .
Scientific Research Applications
Synthetic and Medicinal Perspectives
1,5-Dimethyl-1H-pyrazole-4-carbohydrazide belongs to the pyrazole family, which is known for its versatility in the field of medicinal chemistry due to the broad spectrum of biological activities it exhibits. This compound is used extensively in the synthesis of various biologically active compounds, serving as a pharmacophore in the development of novel therapeutic agents.
Applications in Drug Discovery
Pyrazole derivatives, including this compound, have been investigated for their potential in treating various diseases due to their widespread biological activities such as anticancer, anti-inflammatory, antimicrobial, antiviral, and antifungal properties. These compounds have been utilized as key synthons in organic synthesis, highlighting their importance in the design and development of new medicinal agents (Dar & Shamsuzzaman, 2015).
Role in Combating Neurodegenerative Diseases
The pyrazoline derivatives, closely related to this compound, have shown promising results in the management of neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases. These compounds exhibit neuroprotective properties, inhibiting key enzymes involved in the progression of these diseases, thus providing a new avenue for therapeutic intervention (Ahsan et al., 2022).
Antifungal Applications
In agricultural research, specific pyrazole derivatives have demonstrated efficacy against plant pathogens, offering a potential for the development of new antifungal agents. This is particularly relevant in the fight against diseases affecting economically important crops, indicating the compound's potential in agrochemical applications as well (Kaddouri et al., 2022).
Safety and Hazards
properties
IUPAC Name |
1,5-dimethylpyrazole-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-4-5(6(11)9-7)3-8-10(4)2/h3H,7H2,1-2H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRWITBMTJYLTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599109 |
Source


|
| Record name | 1,5-Dimethyl-1H-pyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
864948-68-5 |
Source


|
| Record name | 1,5-Dimethyl-1H-pyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


](/img/structure/B1286477.png)
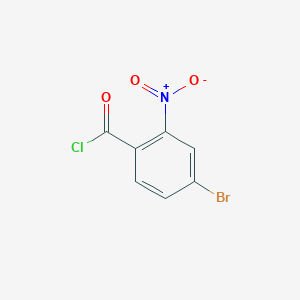

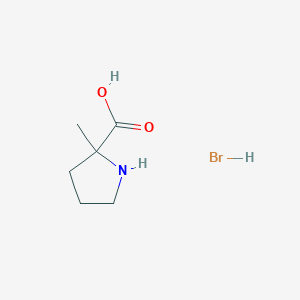

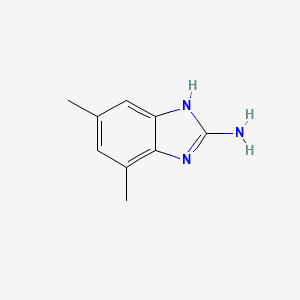
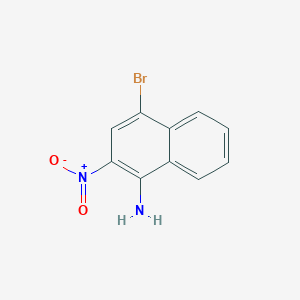



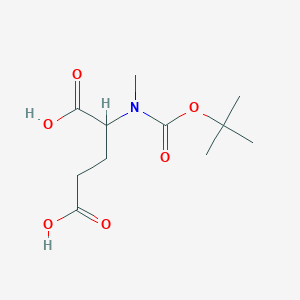
![7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1286517.png)
